![molecular formula C28H24N2O3S B464314 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide CAS No. 327070-28-0](/img/structure/B464314.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide, also known as SU6656, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in 1999 by Sugen, a biotechnology company, and has since been used extensively in scientific research to study various cellular processes and diseases.
Scientific Research Applications
Antimicrobial, Antidepressant, and Anticonvulsant Properties
- A study conducted by Shruthi et al. (2015) synthesized a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides and found that these compounds exhibited antimicrobial, antidepressant, and anticonvulsant activities. The compounds showed a lower MIC value than the standard drug when tested for antimicrobial activity and displayed significant antidepressant and anticonvulsant activity (Shruthi et al., 2015).
Cytotoxic Activity
- Özlem Akgül et al. (2013) reported on a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, showing promising cytotoxic activity against various cell lines, including MCF7, A549, HeLa, and HEK293. The study emphasized that ortho substitutions on the N−phenyl ring resulted in more effective compounds on specific cell lines (Akgül et al., 2013).
Antioxidant Properties
- Research by Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. They found that most of the compounds exhibited considerable antioxidant activity, comparable to standards (Gopi & Dhanaraju, 2020).
Antiplasmodial Properties
- A study by Mphahlele et al. (2017) synthesized novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties. The compounds showed potential biological activity against the Plasmodium falciparum parasite (Mphahlele et al., 2017).
Anticancer Activity
- Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. They identified compounds with significant cytotoxicity and low toxicity in normal cells, suggesting potential for cancer management (Eldeeb et al., 2022).
Anti-Diabetic Potentials
- Abbasi et al. (2023) synthesized 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their anti-diabetic potentials. The compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating potential therapeutic use for type-2 diabetes (Abbasi et al., 2023).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, depending on the specific targets and the nature of their interaction with the compound.
Result of Action
Indole derivatives are known to have a wide range of biological effects, depending on their specific targets and mode of action . For example, some indole derivatives have been reported to have antiviral activity, inhibiting the replication of certain viruses .
properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S/c31-28(27(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-24-15-17-25(18-16-24)34(32,33)30-20-19-21-9-7-8-14-26(21)30/h1-18,27H,19-20H2,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZTWPGFHKLQJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide |
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